4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of bromine and fluorine atoms on a benzo[c][1,2,5]oxadiazole ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole typically involves a multi-step process. One common method starts with the bromination of benzo[c][1,2,5]oxadiazole to introduce bromine atoms at the 4 and 7 positions. This is followed by fluorination at the 5 and 6 positions using a suitable fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or amino derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole has a wide range of applications in scientific research:
Organic Semiconductors: It is used as a building block for the synthesis of organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Fluorescent Dyes: The compound is utilized in the synthesis of fluorescent dyes for biological imaging and diagnostic applications.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole exerts its effects is primarily related to its electronic structure. The presence of bromine and fluorine atoms influences the electron density distribution within the molecule, affecting its reactivity and interaction with other molecules. In organic semiconductors, the compound acts as an electron acceptor, facilitating charge transport and improving device performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]triazole: Contains a nitrogen atom in place of the oxygen atom.
Uniqueness
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole is unique due to the presence of both bromine and fluorine atoms on the oxadiazole ring. This combination imparts distinct electronic properties, making it highly valuable in the synthesis of advanced materials and organic semiconductors .
Eigenschaften
Molekularformel |
C6Br2F2N2O |
---|---|
Molekulargewicht |
313.88 g/mol |
IUPAC-Name |
4,7-dibromo-5,6-difluoro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6Br2F2N2O/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6 |
InChI-Schlüssel |
GKKUHQQNQBVLSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C2=NON=C2C(=C1F)Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.